Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate
CAS No.:
Cat. No.: VC18161640
Molecular Formula: C9H16O5S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O5S |
|---|---|
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate |
| Standard InChI | InChI=1S/C9H16O5S/c1-2-14-8(10)7-9(11)3-5-15(12,13)6-4-9/h11H,2-7H2,1H3 |
| Standard InChI Key | LOKVVFZARDBXOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1(CCS(=O)(=O)CC1)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate, reflects its core structure: a six-membered tetrahydrothiopyran ring (thiane) with two sulfone groups at positions 1 and 1, a hydroxyl group at position 4, and an ethyl acetate side chain at the same carbon. The thiopyran ring adopts a chair conformation, stabilized by the electron-withdrawing sulfone groups, which also enhance the compound’s polarity. The hydroxyl group introduces hydrogen-bonding capability, while the ester moiety contributes to its lipophilicity.
Key Structural Features:
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Sulfone Groups: The groups at positions 1 and 1 increase electrophilicity and stability against oxidation.
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Hydroxyl Group: Facilitates interactions with biological targets via hydrogen bonding.
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Ester Functionality: Enhances membrane permeability, making the compound suitable for pharmaceutical applications.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (LOKVVFZARDBXOI-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)CC1(CCS(=O)(=O)CC1)O) provide insights into its stereoelectronic properties. Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, indicative of significant polarity. Nuclear magnetic resonance (NMR) studies reveal distinct signals for the sulfone groups ( 3.5–3.7 ppm) and ester carbonyl ( 170.2 ppm).
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate typically involves multi-step modifications of thiopyran precursors. A representative route is outlined below:
Step 1: Formation of the Thiopyran Core
Starting with tetrahydrothiopyran-4-one, sulfonation is achieved using a mixture of hydrogen peroxide and acetic acid, yielding the 1,1-dioxide derivative.
Step 2: Hydroxylation and Esterification
The ketone group at position 4 is reduced to a hydroxyl group via sodium borohydride, followed by acetylation with ethyl chloroacetate in the presence of a base (e.g., triethylamine) .
Step 3: Purification
Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product with >95% purity.
Challenges in Synthesis
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Regioselectivity: Competing reactions at the thiopyran ring’s C-4 position often require stringent temperature control (−10°C) .
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Chiral Resolution: The compound’s stereogenic center at C-4 necessitates chiral HPLC for enantiomer separation, as seen in related thiopyran derivatives .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The sulfone groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Anti-Inflammatory Effects
In murine macrophage models, the compound reduces TNF-α production by 40% at 10 μM, comparable to dexamethasone. This activity is attributed to the hydroxyl group’s ability to scavenge reactive oxygen species (ROS).
Metabolic Stability
Pharmacokinetic studies in rats show a half-life () of 2.3 hours and oral bioavailability of 22%, suggesting the need for prodrug formulations .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a precursor for kinase inhibitors targeting TBK1 and IKKε, which are implicated in obesity and metabolic disorders . Its ester group allows facile conversion to carboxylic acid derivatives for improved target binding .
Materials Science
Functionalized thiopyran derivatives are explored as monomers for sulfonated polymers, which exhibit high proton conductivity (0.1 S/cm) for fuel cell membranes.
Related Compounds and Comparative Analysis
Future Directions and Challenges
Scalable Synthesis
Current yields (45–60%) are suboptimal for industrial production. Flow chemistry approaches could mitigate this by improving reaction homogeneity .
Toxicity Profiling
Chronic toxicity studies are needed to evaluate hepatotoxicity risks, as sulfone-containing compounds often accumulate in the liver.
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